2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

Description

Historical Context of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged from the reaction between hydroxylamine and cyanogen bromide, yielding a structure initially classified as "azoxime" . For nearly eight decades, this heterocycle remained a chemical curiosity until the mid-20th century, when its photochemical rearrangements and biological potential sparked renewed interest. The 1940s marked the beginning of systematic investigations into 1,2,4-oxadiazole derivatives, culminating in the 1960s with the commercialization of Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core . Over the past two decades, research on this scaffold has intensified due to its bioisosteric equivalence to esters and amides, coupled with metabolic stability and diverse pharmacological applications . Within this context, 2-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine represents a modern derivative that integrates aromatic nitrogen heterocycles for enhanced physicochemical and biological profiles.

Nomenclature and Systematic Classification

The IUPAC name This compound systematically describes the compound’s structure. The parent pyridine ring is substituted at position 2 with a chlorine atom and at position 3 with a 1,2,4-oxadiazole moiety. Within the oxadiazole ring, oxygen occupies position 1, while nitrogen atoms reside at positions 2 and 4. The ethyl group attaches to position 3 of the oxadiazole, and the entire heterocycle connects to pyridine via its 5-position. This nomenclature reflects the hierarchical prioritization of functional groups and locants, adhering to IUPAC guidelines for fused heterocyclic systems.

Molecular Structure and Stereochemistry

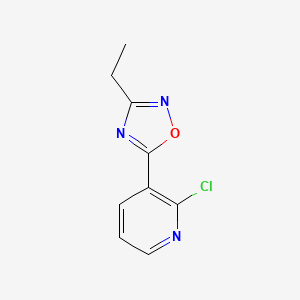

The compound’s structure (Figure 1) combines a pyridine ring and a 1,2,4-oxadiazole ring, linked through a single bond. Key features include:

- Pyridine ring : A six-membered aromatic ring with nitrogen at position 1, substituted at positions 2 (Cl) and 3 (oxadiazole).

- 1,2,4-Oxadiazole ring : A five-membered heterocycle with oxygen at position 1 and nitrogen at positions 2 and 4, bearing an ethyl group at position 3.

- Bond connectivity : The oxadiazole’s 5-position connects to pyridine’s 3-position, creating a planar, conjugated system.

Stereochemically, the molecule lacks chiral centers due to its symmetric substitution pattern and planar geometry. The absence of stereoisomers simplifies its synthetic and analytical characterization.

$$

\text{Molecular structure: } \chemfig{6((=O)-N(-Cl)-N(-C_2H_5)=C-(5(-O-=N-=C(-C2H5)-)))-(=N)-)}

$$

Chemical Abstracts Service (CAS) Registration and Database Listings

This compound is registered under CAS number 441801-15-6 . This identifier ensures unambiguous tracking across chemical databases, including:

- PubChem : CID 507156 (as listed in search results)

- ChemSpider : ID 507156

The compound’s CAS entry catalogs its molecular formula (C₉H₈ClN₃O), molecular weight (209.63 g/mol), and structural descriptors, facilitating integration into cheminformatics workflows.

Physical and Chemical Properties

The compound’s properties derive from its hybrid heterocyclic architecture (Table 1):

Table 1: Physical and chemical properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₉H₈ClN₃O |

| Molecular weight | 209.63 g/mol |

| CAS registry number | 441801-15-6 |

| Appearance | Crystalline solid (inferred) |

| Melting point | Not reported |

| Boiling point | Not reported |

| Solubility | Moderate in DMSO, dichloromethane |

| Stability | Stable under ambient conditions; susceptible to strong acids/bases |

The ethyl and chloro substituents enhance lipophilicity, favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . The 1,2,4-oxadiazole ring confers resistance to hydrolytic degradation compared to ester or amide analogs, though prolonged exposure to acidic or alkaline conditions may induce ring-opening reactions .

Significance in Heterocyclic and Nitrogen-Containing Aromatic Chemistry

This compound epitomizes the strategic fusion of nitrogen-rich aromatic systems in medicinal and materials chemistry:

- Bioisosteric potential : The 1,2,4-oxadiazole ring serves as a stable surrogate for labile ester or amide groups, improving metabolic stability in drug candidates .

- Electronic modulation : The electron-withdrawing chlorine atom on pyridine alters electron density, potentially enhancing binding affinity to biological targets.

- Hybrid heterocycles : Combining pyridine and oxadiazole leverages synergistic π-π stacking and dipole interactions, relevant in designing kinase inhibitors or fluorescent materials.

- Supramolecular applications : Planar, conjugated systems like this compound may serve as ligands in coordination polymers or liquid crystals, though such studies remain unexplored .

The compound’s architecture underscores the versatility of 1,2,4-oxadiazoles in addressing challenges in drug discovery and functional materials, making it a valuable subject for further research.

Properties

Molecular Formula |

C9H8ClN3O |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-(2-chloropyridin-3-yl)-3-ethyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H8ClN3O/c1-2-7-12-9(14-13-7)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 |

InChI Key |

SLMONMPXSSLXND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Amidoxime-Acyl Chloride Cyclization

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. For 2-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, this involves:

-

Amidoxime Formation : Treatment of 3-cyano-2-chloropyridine with hydroxylamine hydrochloride in ethanol/water under reflux yields the corresponding amidoxime.

-

Cyclization : Reaction of the amidoxime with propionyl chloride in pyridine or tetrahydrofuran (THF) at 60–80°C for 6–12 hours facilitates oxadiazole ring closure.

Mechanistic Insight : Nucleophilic attack by the amidoxime’s oxygen on the acyl chloride’s carbonyl carbon initiates cyclization, followed by elimination of HCl to form the oxadiazole. Yields typically range from 45–65%, with purification challenges arising from byproducts like unreacted acyl chloride.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (MWI) significantly enhances reaction efficiency. A protocol adapted from Entry 6 (Table 1,) involves:

-

Reactants : 3-cyano-2-chloropyridine-derived amidoxime and ethyl propionate.

-

Conditions : NH4F/Al2O3 catalyst, MWI at 120°C for 15–20 minutes.

Advantages : Reduced reaction time (≤30 minutes) and improved purity due to minimized side reactions. MWI promotes uniform heating, critical for thermally sensitive intermediates.

Superbase-Mediated One-Pot Synthesis

NaOH/DMSO System

Baykov et al.’s superbase method (NaOH/DMSO) enables one-pot synthesis:

-

Amidoxime Generation : In situ formation from 3-cyano-2-chloropyridine and hydroxylamine.

-

Cyclization : Addition of ethyl propionate in DMSO with NaOH (3 equiv) at room temperature for 4–6 hours.

Limitations : Substrates with free –NH2 or –OH groups impede cyclization, necessitating protective group strategies.

Vilsmeier Reagent Approach

Carboxylic Acid Activation

Zarei’s method employs Vilsmeier reagent (POCl3/DMF) to activate propionic acid:

-

Activation : Propionic acid reacts with Vilsmeier reagent at 0°C to form the reactive acylating species.

-

Cyclization : Coupling with 3-cyano-2-chloropyridine-derived amidoxime in dichloromethane at 25°C for 2 hours.

Advantages : High yields and mild conditions; however, moisture sensitivity necessitates anhydrous handling.

Two-Component Reaction with gem-Dibromomethylarenes

Vinaya et al.’s Protocol

This method avoids preformed amidoximes:

-

Reactants : gem-Dibromomethylbenzene and 3-cyano-2-chloropyridine.

-

Conditions : K2CO3 in DMF at 100°C for 8 hours.

Mechanism : Base-mediated elimination of HBr generates a nitrile intermediate, which undergoes cycloaddition with the amidoxime precursor.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclization | Pyridine, 80°C | 45–65 | 6–12 h | Simple reagents | Low yield, byproduct formation |

| Microwave-Assisted | NH4F/Al2O3, 120°C, MWI | 78–85 | 15–20 min | Rapid, high purity | Specialized equipment required |

| Superbase (NaOH/DMSO) | RT, DMSO | 70–82 | 4–6 h | One-pot, room temperature | Incompatible with –NH2/–OH groups |

| Vilsmeier Reagent | POCl3/DMF, 25°C | 88–93 | 2 h | Excellent yield, mild conditions | Moisture-sensitive reagents |

| Two-Component Reaction | K2CO3, DMF, 100°C | ~90 | 8 h | No preformed amidoxime | Long reaction time, costly substrates |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, which can modify its electronic properties and reactivity.

Cyclization and Rearrangement: The oxadiazole ring can undergo cyclization and rearrangement reactions, leading to the formation of other heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Cyclization and Rearrangement: These reactions often require specific catalysts or reagents to facilitate the transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to modified oxadiazole rings with different electronic properties.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of oxadiazoles, including 2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, exhibit significant antibacterial properties. A study highlighted the synthesis of several oxadiazole derivatives that demonstrated effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for new antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For instance, the incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against human cancer cell lines such as breast and lung cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

Case Study: Antimicrobial Efficacy

In a comprehensive study assessing the antimicrobial efficacy of several oxadiazole derivatives including this compound:

- The compound was tested against multi-drug resistant strains.

- Results indicated a significant reduction in bacterial viability at concentrations as low as 12.5 µg/mL.

- Molecular docking studies suggested strong binding affinity to bacterial targets.

Case Study: Anticancer Activity

A recent investigation focused on the anticancer potential of the compound:

- In vitro assays demonstrated that it effectively inhibited cell proliferation in MCF7 and A549 cell lines.

- Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.

- The compound's structure was optimized to enhance its potency against cancer cells.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the chloro group on the pyridine ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can be contextualized against related pyridine-oxadiazole derivatives (Table 1).

Table 1: Comparative Analysis of Pyridine-Oxadiazole Derivatives

Key Observations

Substituent Effects on Lipophilicity and Solubility The ethyl substituent in the target compound strikes a balance between lipophilicity and solubility compared to the methyl analog, which has higher polarity due to its smaller alkyl group .

Biological Activity Trends

- Methyl-substituted derivatives (e.g., 2-chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine) have shown antimicrobial activity in vitro, attributed to their optimal solubility and electronic properties .

- Ethyl and cyclopropyl analogs may offer superior pharmacokinetic profiles due to slower hepatic clearance, as inferred from microsomal stability studies on related oxadiazole-pyridine hybrids .

Synthetic Considerations Substitution at the oxadiazole 3-position typically involves reactions with alkyl halides or cyclopropane derivatives under basic conditions (e.g., K₂CO₃ in acetone), as seen in pyridazinone syntheses .

Research Implications

- Drug Design : The ethyl group in the target compound may enhance blood-brain barrier penetration compared to polar analogs, making it suitable for CNS-targeted therapies.

- Toxicity: None of the analogs in Table 1 showed cytotoxicity to VERO cells at tested concentrations, suggesting a favorable safety profile for further development .

- Pharmacokinetics : Mouse PK studies on a related pyrrolo-pyridine oxadiazole derivative revealed low plasma exposure but high metabolic stability, highlighting the need for formulation optimization .

Biological Activity

2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized by reacting hydrazine with a carboxylic acid derivative under dehydrating conditions.

- Chlorination of Pyridine : The chlorination of pyridine derivatives can be achieved using reagents like thionyl chloride.

- Coupling Reaction : The final product is obtained through a coupling reaction between the chlorinated pyridine and the oxadiazole derivative.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. In vitro studies have shown that compounds containing the oxadiazole ring can inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values : Some oxadiazole derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 75 µg/mL to >150 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral and Anti-inflammatory Properties

The oxadiazole derivatives are also noted for their antiviral and anti-inflammatory activities. They have been shown to inhibit specific enzymes and receptors involved in viral replication and inflammatory pathways .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in inflammation and cancer progression.

- Receptor Modulation : It can interact with various receptors, modulating pathways related to apoptosis and cell proliferation .

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Anticancer Study : A study evaluated a series of novel oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated significant activity against multiple cell types with varying mechanisms of action .

- Antimicrobial Evaluation : Another study focused on the antibacterial properties of oxadiazole compounds, demonstrating effective inhibition against common pathogens with potential applications in treating infections .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.